molecular formula C6H14N2O2 B3207358 3-[(3-Hydroxypropyl)amino]propanamide CAS No. 1040887-91-9

3-[(3-Hydroxypropyl)amino]propanamide

Cat. No.: B3207358
CAS No.: 1040887-91-9
M. Wt: 146.19 g/mol
InChI Key: IQGKGWQRJXASRO-UHFFFAOYSA-N
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Description

Contextual Significance of Propanamide Derivatives in Contemporary Chemistry and Biology

Propanamide and its derivatives are a class of organic compounds characterized by a three-carbon chain with an amide functional group. solubilityofthings.com The presence of the polar amide bond allows these molecules to engage in significant intermolecular interactions, such as hydrogen bonding. solubilityofthings.com This characteristic is fundamental to their roles in both biological systems and synthetic applications.

In the realm of medicinal chemistry and biology, propanamide derivatives are recognized as important structural motifs in the development of new therapeutic agents. solubilityofthings.comnih.gov Researchers have designed and synthesized various propanamide derivatives to act as selective androgen receptor degraders (SARDs), which are under investigation for the treatment of cancers like enzalutamide-resistant prostate cancer. acs.orgnih.gov The propanamide structure often forms the core scaffold of nonsteroidal antiandrogens, which are designed to bind to and inhibit the androgen receptor. acs.orgnih.gov

Furthermore, the versatility of the propanamide backbone is demonstrated in studies where it is conjugated with other chemical moieties, such as sulfonamides, to create dual-action inhibitors. nih.gov For instance, certain propanamide-sulfonamide conjugates have been explored as potential dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating their potential in developing agents with anti-inflammatory properties. nih.govresearchgate.net Other research has pointed to the potential for propanamide compounds to address metabolic conditions, with some derivatives showing the ability to improve insulin (B600854) sensitivity in cell-based models. google.com The broad utility of these derivatives also extends to their use as precursors and intermediates in the synthesis of a wide array of pharmaceutical compounds. solubilityofthings.com

Overview of the Research Landscape for 3-[(3-Hydroxypropyl)amino]propanamide (B1416248)

The research landscape for this compound specifically is still emerging, with much of its potential inferred from studies on structurally similar compounds. Its bifunctional nature, containing both a secondary amine/amide and a primary alcohol, makes it a versatile building block in synthetic chemistry.

Investigations into related molecules suggest potential avenues of exploration. For example, derivatives of 3-aminopropanamide (B1594134) have been studied for their biological activities, including antimicrobial and anti-inflammatory effects. While these findings pertain to related structures and not the specific title compound, they highlight the general potential of the propanamide scaffold in pharmacological research. The primary focus of current interest appears to be its utility as an intermediate in the synthesis of more complex molecules, where its functional groups can be selectively modified.

Structural Framework and Distinctive Features Relevant to Research Applications

The molecular structure of this compound is key to its chemical properties and potential applications. Its molecular formula is C₆H₁₄N₂O₂ and it has a molecular weight of 146.19 g/mol . smolecule.com The structure consists of a central propanamide core, which is substituted on the nitrogen of the amino group with a 3-hydroxypropyl chain.

Key structural features include:

Propanamide Backbone: Provides a stable, flexible carbon chain.

Amide Group (-CONH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This is crucial for potential interactions with biological targets like enzymes and receptors. solubilityofthings.comsmolecule.com

Secondary Amine (-NH-): Offers a site for further chemical modification and can also participate in hydrogen bonding.

Primary Hydroxyl Group (-OH): The terminal hydroxyl group is a reactive site that can undergo various chemical reactions such as oxidation or substitution. smolecule.com Its presence also increases the molecule's polarity and potential for hydrogen bonding.

These functional groups impart a hydrophilic character to the molecule and provide multiple points for chemical reactions, making it a useful intermediate for creating more elaborate molecular architectures. The spatial arrangement of these groups is a critical factor in how the molecule might interact with biological systems.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol

| Key Functional Groups | Amide, Secondary Amine, Primary Hydroxyl |

Table 2: Potential Chemical Reactions Involving Functional Groups

Functional Group Type of Reaction Potential Outcome
Hydroxyl (-OH) Oxidation Formation of an aldehyde or carboxylic acid
Substitution Replacement with halides or alkoxy groups
Amide (-CONH₂) Reduction Conversion to a primary amine

| Amine (-NH-) | Acylation | Formation of a more complex amide |

Table of Compounds Mentioned

Compound Name
This compound
Enzalutamide
Propanamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypropylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-6(10)2-4-8-3-1-5-9/h8-9H,1-5H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGKGWQRJXASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Hydroxypropyl Amino Propanamide

Diverse Synthetic Routes for 3-[(3-Hydroxypropyl)amino]propanamide (B1416248)

Condensation Reactions for Amide Bond Formation

A primary and straightforward method for synthesizing this compound involves the direct condensation reaction between a carboxylic acid and an amine. smolecule.com In this approach, propanoic acid is reacted with 3-aminopropanol. The reaction typically requires the removal of water to drive the equilibrium towards the formation of the amide bond and is often facilitated by a dehydrating agent or azeotropic distillation. smolecule.com

Another condensation pathway involves the Michael addition of 3-aminopropanol to acrylamide. This reaction takes advantage of the electrophilic nature of the double bond in acrylamide, which readily accepts the nucleophilic amine of 3-aminopropanol to form the desired product. This method is often favored for its atom economy and relatively mild conditions.

Amidation Reaction Pathways Utilizing Activated Precursors

To circumvent the often harsh conditions of direct condensation, amidation pathways that utilize activated carboxylic acid derivatives are commonly employed. These methods enhance the electrophilicity of the carbonyl carbon, facilitating attack by the amine. One such approach is the reaction of 3-hydroxypropylamine with an activated form of propanoic acid. smolecule.com

Coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are extensively used to facilitate amide bond formation under mild, neutral conditions. masterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, or an "active ester," which is then readily attacked by the amine (3-hydroxypropylamine) to yield this compound. masterorganicchemistry.com This method is particularly valuable for synthesizing sensitive molecules. masterorganicchemistry.com Another approach involves converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., propanoyl chloride) which then reacts readily with 3-aminopropanol.

Table 1: Comparison of Amidation Pathways

Method Reactants Key Reagents/Conditions Advantage
Direct Condensation Propanoic acid + 3-Aminopropanol Heat, dehydrating agent Direct, simple starting materials
Michael Addition Acrylamide + 3-Aminopropanol Mild conditions, base catalyst High atom economy
Activated Ester Propanoic acid + 3-Hydroxypropylamine DCC or EDC coupling agent Mild conditions, high yield smolecule.commasterorganicchemistry.com

Alternative Synthetic Approaches (e.g., Direct Amination)

Alternative strategies provide further access to the target compound. One notable method is the nucleophilic substitution reaction between 3-aminopropanamide (B1594134) and a suitable 3-carbon electrophile containing a hydroxyl group or a precursor. For instance, the reaction of 3-aminopropanamide with 3-chloropropanol in the presence of a suitable base can yield this compound hydrochloride. This pathway builds the molecule by forming the C-N bond via nucleophilic substitution.

Expedited Synthesis Techniques: Focus on Microwave-Assisted Methods

Modern synthetic chemistry increasingly utilizes techniques that accelerate reaction rates, improve yields, and enhance energy efficiency. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govarxiv.org This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. smolecule.comarxiv.org

The synthesis of this compound and its derivatives can be significantly expedited using this approach. smolecule.com For example, the condensation reaction between propanoic acid and 3-aminopropanol can be completed in a fraction of the time required by conventional heating. smolecule.com The benefits include not only speed but also often higher product purity and yield, making it an attractive method for rapid library synthesis and process optimization. nih.gov

Strategic Derivatization for Enhanced Research Utility and Structural Diversification

The presence of two reactive functional groups—a secondary amine and a primary hydroxyl group—makes this compound an excellent scaffold for strategic derivatization. This allows for the generation of a diverse library of related compounds for various research applications, such as the development of novel antimicrobial agents or receptor ligands. nih.govresearchgate.netnih.gov

Derivatization can be targeted at either or both functional groups:

N-Acylation/N-Alkylation: The secondary amine can be further acylated or alkylated to introduce a wide variety of substituents, altering the molecule's steric and electronic properties. google.com

O-Alkylation/O-Esterification: The primary hydroxyl group can be converted into an ether or an ester, which can modify the compound's polarity, solubility, and metabolic stability.

This strategic modification is crucial in fields like medicinal chemistry, where fine-tuning a molecule's structure is essential for optimizing its biological activity. nih.govresearchgate.net

Comprehensive Analysis of Key Chemical Reactivities and Transformation Pathways

The chemical behavior of this compound is dictated by its constituent functional groups: the amide, the secondary amine, and the primary alcohol.

Oxidation: The primary hydroxyl group is susceptible to oxidation. smolecule.com Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde (N-(3-oxopropyl)propanamide) or further to a carboxylic acid. smolecule.com

Reduction: The amide functional group can be reduced to the corresponding amine, yielding N-(3-hydroxypropyl)propylamine. smolecule.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comyoutube.com

Substitution: The hydroxyl group can be replaced via nucleophilic substitution reactions. smolecule.com Reagents such as thionyl chloride or phosphorus tribromide can convert the alcohol into a better leaving group (a halide), which can then be displaced by other nucleophiles to introduce different functionalities. smolecule.com

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions through hydrolysis. youtube.com This reaction, often requiring heat, would break the molecule down into 3-aminopropanol and propanoic acid (or its carboxylate salt). youtube.com

Table 2: Summary of Key Chemical Transformations

Reaction Type Functional Group Targeted Reagent Example Product Type
Oxidation Hydroxyl Potassium permanganate (B83412) smolecule.com Aldehyde/Carboxylic Acid smolecule.com
Reduction Amide Lithium aluminum hydride smolecule.comyoutube.com Diamine smolecule.com
Substitution Hydroxyl Thionyl chloride smolecule.com Alkyl Halide smolecule.com

Oxidation Reactions Involving the Hydroxyl Moiety

The primary alcohol of this compound can be selectively oxidized to yield the corresponding aldehyde, N-(3-oxopropyl)propanamide. This transformation requires the use of specific oxidizing agents that can selectively react with the hydroxyl group without affecting the amide functionality.

Commonly employed reagents for this type of oxidation include chromium-based reagents and permanganates. For instance, the use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) has been suggested for this conversion. orgosolver.com The reaction proceeds by the removal of two hydrogen atoms from the primary alcohol, one from the hydroxyl group and one from the adjacent carbon, to form a carbon-oxygen double bond.

Table 1: Oxidation of this compound

Reagent Product Reaction Conditions Yield
Potassium Permanganate (KMnO₄) N-(3-oxopropyl)propanamide Data not available in searched literature Data not available in searched literature

Detailed experimental data, including specific reaction conditions and yields for the oxidation of this compound, were not available in the searched literature.

Reduction Processes Affecting the Amide Group

The amide group of this compound can be reduced to the corresponding amine, N-(3-hydroxypropyl)propylamine. This transformation is typically achieved using powerful reducing agents, as amides are generally less reactive towards reduction than other carbonyl compounds.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing amides to amines. orgosolver.commasterorganicchemistry.comucalgary.ca The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is also mentioned as a possibility for this reduction. orgosolver.com However, LiAlH₄ is generally more effective for the reduction of amides. masterorganicchemistry.com

Table 2: Reduction of this compound

Reagent Product Reaction Conditions Yield
Lithium Aluminum Hydride (LiAlH₄) N-(3-hydroxypropyl)propylamine Typically in an ether solvent (e.g., THF, diethyl ether) followed by aqueous workup. ucalgary.ca Data not available in searched literature

Specific experimental procedures and yield data for the reduction of this compound were not found in the reviewed literature.

Nucleophilic Substitution Reactions and Their Synthetic Utility

The hydroxyl group of this compound can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This synthetic route expands the range of accessible derivatives from this starting material.

A common method to activate the hydroxyl group for substitution is its conversion into a better leaving group. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide, such as chloride or bromide, respectively. orgosolver.com The resulting halo-derivative, for example, 3-[(3-chloropropyl)amino]propanamide, can then undergo further substitution reactions with a variety of nucleophiles. For instance, a patent describes the synthesis of N-(3-chloropropyl)methacrylamide by reacting 3-chloropropylamine (B7771022) hydrochloride with methacrylic anhydride, a process that highlights the reactivity of such chlorinated intermediates. google.com

Table 3: Nucleophilic Substitution of the Hydroxyl Group in this compound

Reagent Intermediate Product Subsequent Nucleophile Final Product Reaction Conditions
Thionyl Chloride (SOCl₂) 3-[(3-chloropropyl)amino]propanamide Various Nucleophiles Substituted derivatives Data not available in searched literature

While the principle of these reactions is well-established, specific experimental details for the nucleophilic substitution on this compound were not available in the searched literature.

Elucidation of Structure Activity Relationships Sar and Molecular Design Principles for 3 3 Hydroxypropyl Amino Propanamide Derivatives

Rational Design Strategies for Optimizing Biological Target Engagement

Rational drug design leverages the understanding of SAR to guide the synthesis of new molecules with improved properties. nih.gov For derivatives of 3-[(3-Hydroxypropyl)amino]propanamide (B1416248), several strategies can be employed to optimize their engagement with a biological target.

A primary strategy involves bioisosteric replacement . This entails substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, if the amide group is susceptible to hydrolysis, it could be replaced with a more stable bioisostere that maintains the necessary hydrogen bonding characteristics.

Structure-based drug design , if the three-dimensional structure of the biological target is known, can provide detailed insights into the binding mode of this compound. Molecular docking and dynamics simulations can be used to predict how modifications to the molecule will affect its binding affinity and orientation. nih.gov This information can guide the design of derivatives with enhanced complementarity to the binding site. For example, if a hydrophobic pocket is identified near the propyl linker, adding a lipophilic substituent to the linker could increase binding affinity.

Another approach is to introduce conformational constraints . By incorporating cyclic structures or double bonds into the alkyl linker, the conformational flexibility of the molecule can be reduced. This can lead to an increase in binding affinity by pre-organizing the molecule in its bioactive conformation, thus reducing the entropic penalty of binding.

Comparative Analysis of Structural Analogues and Their Research Implications

The synthesis and biological evaluation of structural analogues of this compound are crucial for building a comprehensive SAR profile. By systematically modifying each part of the molecule, researchers can probe the specific requirements for biological activity.

For example, a series of analogues could be synthesized where the position of the hydroxyl group on the propyl chain is varied (e.g., 2-hydroxypropyl or 1-hydroxypropyl). Comparing the activities of these isomers would provide valuable information on the optimal geometry for hydrogen bonding.

Similarly, comparing analogues with different N-substituents on the propanamide nitrogen would elucidate the steric and electronic requirements at that position. A comparative analysis of analogues where the primary amide is replaced with secondary or tertiary amides, or other functional groups like sulfonamides, would further define the role of this moiety. nih.gov

The research implications of such comparative analyses are significant. They not only help in identifying a lead compound with optimized activity but also contribute to a deeper understanding of the molecular recognition events between the ligand and its biological target. This knowledge can be applied to the design of novel compounds with potentially different therapeutic applications.

Investigating the Biological Interface: Mechanistic Studies and Biological Target Engagement of 3 3 Hydroxypropyl Amino Propanamide

General Biological Activities and Research Significance

3-[(3-Hydroxypropyl)amino]propanamide (B1416248) is an organic compound that possesses both amine and hydroxyl functional groups, features that may allow it to interact with a variety of biological molecules through hydrogen bonding and hydrophobic interactions. These interactions could potentially modulate the activity of enzymes and receptors, suggesting its utility in pharmacological research and drug development.

While direct studies on this compound are limited, research into related propanamide compounds offers insights into its potential effects on cellular processes. For instance, certain propanamide compounds have been investigated for their ability to influence insulin (B600854) resistance. A patent application has described the use of propanamide compounds in preparing medicines for diseases related to insulin resistance, such as type II diabetes, abnormal lipid metabolism, and inflammation. google.com The described compounds were shown to increase glucose consumption in insulin-resistant cells to varying degrees, thereby improving the insulin-resistant state of the cells. google.com This suggests a potential avenue of research for this compound in the context of metabolic disorders. The mechanism for such activity is often linked to the regulation of key transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ), which is a critical regulator of adipocyte differentiation and energy metabolism. google.com

The chemical structure of this compound, containing an amide linkage, is a common feature in many compounds with antimicrobial properties. Amide derivatives have been noted for their potent antibacterial and antifungal activities. nanobioletters.com Research on synthetic 1,3-bis(aryloxy)propan-2-amines, which share some structural similarities, has shown activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov These compounds demonstrated minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting a bactericidal mechanism of action. nih.gov

Furthermore, various N-benzamide derivatives have been synthesized and tested for their antibacterial activity, with some showing significant efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com These findings suggest that this compound could be a candidate for antimicrobial research, warranting investigation into its potential efficacy against a panel of pathogenic microorganisms.

Table 1: Examples of Antimicrobial Activity in Structurally Related Amide Derivatives

Compound ClassTarget MicroorganismActivity/Observation
N-Benzamide DerivativesB. subtilis, E. coliSignificant antibacterial activity with low MIC values. nanobioletters.com
1,3-bis(aryloxy)propan-2-aminesGram-positive bacteria (e.g., S. aureus, S. pyogenes)Bactericidal action with MICs in the low micromolar range. nih.gov
Benzenesulphonamide DerivativesE. coli, S. aureus, C. albicansPotent antimicrobial activity, in some cases exceeding reference drugs.

This table is illustrative of the antimicrobial potential within the broader class of amide-containing compounds and does not represent direct data for this compound.

Propanamide and its derivatives have been a subject of interest in the development of anti-inflammatory agents. A significant mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govorientjchem.org Aryl propionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), have demonstrated potent anti-inflammatory, analgesic, and antipyretic properties. orientjchem.org

Research into propanamide-sulfonamide based drug conjugates has revealed dual inhibition of urease and COX-2, with some compounds showing significant anti-inflammatory action comparable to standard drugs like indomethacin. nih.gov Additionally, substituted 2-cyanopropanoic acid derivatives have been developed as estrogen receptor-dependent anti-inflammatory agents that inhibit the transcriptional activation of proinflammatory genes. acs.org These examples highlight the potential for this compound to be investigated for similar anti-inflammatory properties, possibly through the modulation of inflammatory pathways.

The evaluation of cytotoxicity is a crucial step in determining the therapeutic potential of a new chemical entity. While no specific studies on the cytotoxicity of this compound in cancer cell lines were identified in the reviewed literature, the broader class of amide derivatives has been explored for antitumor activities. nanobioletters.com Future research could involve screening this compound against a panel of cancer cell lines to assess its potential as an anticancer agent. Such studies would typically determine the concentration at which the compound inhibits cell growth by 50% (IC50), providing a measure of its potency.

Characterization of Molecular Mechanisms and Specific Target Interactions

Understanding the specific molecular targets of a compound is essential for elucidating its mechanism of action and for further drug development. The functional groups of this compound suggest it may interact with various biological targets.

The potential for this compound to act as an enzyme inhibitor is a significant area of research. Compounds with similar structures have been shown to inhibit specific enzymes. smolecule.com For example, as mentioned previously, propanamide-sulfonamide conjugates have been found to be competitive inhibitors of urease, an enzyme implicated in certain pathological conditions. nih.gov The study determined the IC50 values for these compounds, indicating their potency as urease inhibitors. nih.gov

Furthermore, the inhibition of COX enzymes is a well-established mechanism for many anti-inflammatory drugs containing the propanamide scaffold. nih.govorientjchem.org Kinetic studies of such inhibition can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing deeper insights into its interaction with the enzyme's active site. Future research on this compound should include screening against a variety of enzymes to identify potential targets and characterize the kinetics of inhibition.

Table 2: Enzyme Inhibition by Structurally Related Propanamide Derivatives

Compound ClassTarget EnzymeMode of InhibitionPotency (Example IC50)
Naproxen-sulfaguanidine conjugateUreaseCompetitive5.06 ± 0.29 µM nih.gov
Naproxen-sulfathiazole conjugateUreaseCompetitive5.82 ± 0.28 µM nih.gov
Naproxen-sulfanilamide conjugateUreaseCompetitive6.69 ± 0.11 µM nih.gov

This table presents data for related propanamide derivatives to illustrate the potential for enzyme inhibition and does not represent direct data for this compound.

Receptor Modulation Investigations

The modulation of receptors by small molecules is a cornerstone of pharmacology. Although specific receptor targets for this compound have not been explicitly identified in comprehensive studies, its structural motifs suggest a potential for such interactions. The hydroxyl and amide groups can serve as hydrogen bond donors and acceptors, while the flexible propyl chains allow the molecule to adopt various conformations to fit into a receptor's binding pocket. nih.gov

Investigations into receptor modulation for a compound like this compound would typically involve a tiered approach, starting with broad screening and progressing to more specific functional assays. These studies are essential to determine if the compound acts as an agonist, antagonist, or allosteric modulator at a particular receptor. For instance, compounds with similar functional groups, such as hydroxypropylamines, have been investigated for their effects on various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The table below outlines the common investigative methods used to assess a compound's receptor modulation capabilities.

Investigative Method Description Data Generated
Radioligand Binding Assays Competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to a specific receptor.Binding affinity (Ki), Dissociation constant (Kd), Receptor density (Bmax)
Functional Assays (e.g., cAMP) Cellular assays that measure the downstream signaling effects of receptor activation or inhibition after compound application.Efficacy (Emax), Potency (EC50 or IC50), Agonist/Antagonist classification
High-Throughput Screening (HTS) Automated testing of the compound against large panels of known receptors to identify potential "hits" or initial targets.Hit identification, Preliminary activity profile
Electrophysiology Assays Used for ion channel receptors, this method measures changes in the electrical properties of a cell in response to the compound.Modulation of ion flow, Channel blocking or opening kinetics

Protein-Ligand Interaction Research in Proteomics and Biochemical Assays

Beyond receptor modulation, the interaction of this compound with other proteins, such as enzymes or structural proteins, is a critical area of investigation. The amide group is a common feature in biological molecules and is heavily involved in forming the protein backbone. The interactions of small molecules containing amide groups are of significant interest in drug design. nih.govnih.gov The carbonyl and N-H moieties of the amide can form strong hydrogen bonds, which are crucial for stabilizing protein-ligand complexes. nih.govacs.org

Proteomics and biochemical assays provide powerful tools to identify the specific protein targets of a small molecule and to characterize the nature of the interaction. Proteomics can offer a global view of how a compound affects the cellular protein landscape, while biochemical assays provide detailed mechanistic information about the interaction with a specific, purified protein.

The following table summarizes key research approaches in this domain.

Research Approach Description Objectives and Potential Findings
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.Identification of direct binding partners and protein complexes.
Thermal Shift Assays (TSA) This method measures the change in a protein's thermal stability upon ligand binding. An increase in melting temperature suggests a stabilizing interaction.Validation of binding, Estimation of binding affinity.
Enzyme Inhibition Assays If the target protein is an enzyme, its activity is measured in the presence of varying concentrations of the compound.Determination of inhibitory potency (IC50), Mechanism of inhibition (e.g., competitive, non-competitive).
Surface Plasmon Resonance (SPR) A label-free technique to measure the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor chip.Association rate (ka), Dissociation rate (kd), Affinity (KD).

Computational and Theoretical Chemistry of 3 3 Hydroxypropyl Amino Propanamide

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking simulations are pivotal in predicting the interaction between a small molecule, such as 3-[(3-hydroxypropyl)amino]propanamide (B1416248), and a macromolecular target, typically a protein. These simulations can elucidate the preferred binding orientation and affinity of the compound within the active site of a protein. For the related compound, N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, studies have highlighted its potential to interact with various biological targets, a characteristic attributed to its structure. smolecule.com The presence of both hydroxyl and amide groups allows for the formation of hydrogen bonds, which can enhance its binding affinity to diverse targets. smolecule.com

For this compound, the terminal primary amine, in contrast to the secondary amine in its N-ethylated counterpart, could potentially lead to different or stronger interactions within a protein's binding pocket, depending on the specific amino acid residues present. The smaller size of the non-ethylated compound might also allow it to access more sterically hindered binding sites.

FeatureN-Ethyl-3-[(3-hydroxypropyl)amino]propanamideThis compound (Predicted)
Key Functional Groups for Binding Hydroxyl, AmideHydroxyl, Amide, Primary Amine
Potential for Hydrogen Bonding HighHigh
Steric Hindrance ModerateLow
Flexibility HighHigh

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of a molecule. These methods can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, a lower HOMO-LUMO gap compared to its N-ethylated analog might be expected due to the presence of the primary amine, potentially influencing its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl and amide groups, along with the nitrogen atoms, are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen and oxygen atoms would be regions of positive electrostatic potential, susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, which contribute to the stability of the molecule. This analysis can reveal hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, significant stabilizing interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent bonds.

Theoretical Studies on Compound Stability and Degradation Pathways

Theoretical studies can predict the stability of a compound and its likely degradation pathways under various conditions. For amides like this compound, hydrolysis under acidic or basic conditions is a common degradation pathway, which would yield 3-aminopropanoic acid and 3-amino-1-propanol. The stability of the molecule can be assessed by calculating its total energy and the activation energies for potential degradation reactions.

Prediction of Drug-Likeness and Molecular Properties for Research Prioritization

The "drug-likeness" of a compound is a qualitative concept used in drug discovery to assess its potential to be an orally active drug. This is often evaluated based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

PropertyPredicted Value for this compoundLipinski's Rule of Five Guideline
Molecular Weight ~146.19 g/mol < 500
logP (XLogP3-AA) -1.5< 5
Hydrogen Bond Donors 4< 5
Hydrogen Bond Acceptors 3< 10

Based on these predicted properties, this compound would be expected to exhibit good drug-like characteristics, making it a potentially interesting candidate for further investigation in pharmaceutical research. Advanced computational methods have been used to characterize the molecular properties of the related N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, further suggesting the utility of such analyses for the parent compound. smolecule.com

Applications of 3 3 Hydroxypropyl Amino Propanamide in Specialized Chemical and Material Science Research

Role as a Biochemical Tool and Reagent in Proteomics Research

While direct applications of 3-[(3-Hydroxypropyl)amino]propanamide (B1416248) in proteomics are not extensively documented, its structure suggests potential as a biochemical tool. The primary amine and hydroxyl groups offer reactive sites for conjugation to proteins or other biomolecules.

In chemical proteomics, small molecule probes are designed to study protein function and identify protein targets of bioactive compounds. nih.govresearchgate.net The amine group of this compound could be modified with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, while the hydroxyl group could be functionalized to create a reactive group for covalent modification of proteins. Such a bifunctional linker could be used in three-component protein modification strategies, enabling the one-pot conjugation of two different functional groups to a protein. nih.gov

Furthermore, the principles of activity-based protein profiling (ABPP) utilize reactive probes to target specific enzyme classes. nih.gov Derivatives of this compound could be designed to incorporate a "warhead" that covalently binds to the active site of an enzyme, with the rest of the molecule serving as a scaffold for attaching an affinity tag for subsequent proteomic analysis. The inherent hydrophilicity of the molecule could also be advantageous in maintaining the solubility of labeled proteins in aqueous buffers used in proteomic workflows.

Utility as a Scaffold in Medicinal Chemistry and Drug Design Concepts

The concept of a "scaffold" is central to medicinal chemistry, representing the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug discovery. nih.govresearchgate.net The this compound structure, with its flexible aliphatic chain and multiple points for diversification, presents potential as a scaffold in drug design.

The propanamide moiety is found in a number of biologically active compounds. For instance, aryl propionamide (B166681) scaffolds are being investigated for the development of selective androgen receptor modulators (SARMs). mdpi.com Additionally, 3-hydroxypropanamidines have emerged as a new class of antimalarial agents. nih.gov These examples highlight the utility of the propanamide and related structures in generating molecules with therapeutic potential. The presence of both hydrogen bond donors (amine and hydroxyl) and an acceptor (amide carbonyl) in this compound allows for potential interactions with biological targets such as enzymes and receptors. smolecule.com

The development of novel 3-(N,N-disubstituted amino) propanamide derivatives as inhibitors of Cholesteryl Ester Transfer Protein (CETP) for the treatment of cardiovascular diseases further underscores the relevance of this scaffold. google.com By modifying the amine and other parts of the molecule, medicinal chemists can explore the structure-activity relationships and optimize the pharmacological properties of lead compounds.

Drug Candidate ClassRelevant Scaffold FeatureTherapeutic Target/Application
Selective Androgen Receptor Modulators (SARMs)Aryl PropionamideAndrogen Receptor
Antimalarials3-HydroxypropanamidinePlasmodium falciparum
CETP Inhibitors3-(N,N-disubstituted amino) propanamideCholesteryl Ester Transfer Protein (CETP)

Intermediate in Complex Chemical Synthesis and Pharmaceutical Compound Development

The presence of multiple reactive functional groups makes this compound a useful intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The amine can undergo N-alkylation or acylation, while the hydroxyl group can be esterified, etherified, or oxidized.

A key application of similar structures is in the synthesis of enantiomerically pure 3-hydroxy-3-arylpropylamines, which are valuable precursors for serotonin (B10506) and noradrenaline reuptake inhibitors like duloxetine, atomoxetine, and fluoxetine. google.com The synthesis of these APIs often involves multi-step sequences where a bifunctional intermediate is required. The ability to selectively react one functional group while leaving the other intact is a crucial aspect of its utility as a synthetic building block.

The development of multicomponent reactions (MCRs) has become an important strategy in the efficient synthesis of complex molecules and drug candidates. mdpi.com Small, functionalized molecules like this compound or its derivatives could potentially be employed in MCRs to rapidly generate libraries of diverse chemical structures for high-throughput screening.

Investigation in Coordination Chemistry as a Ligand in Metal-Ligand Systems

The amine, amide, and hydroxyl groups of this compound can all act as potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. wikipedia.org The ability of amino acids and their derivatives to form stable complexes with transition metals is well-established. wikipedia.org

A notable area of research is the development of iron-based MRI contrast agents as alternatives to gadolinium-based agents. Macrocyclic complexes of Fe(III) featuring hydroxypropyl pendants have been shown to be promising candidates. nih.gov The hydroxypropyl groups contribute to the stability and relaxivity of the metal complex. nih.gov While this compound is not macrocyclic itself, its coordinating groups are relevant to the design of such ligands. The nitrogen of the amine and the oxygen of the hydroxyl and amide groups can act as donor atoms to form chelate rings with a central metal ion, enhancing the stability of the resulting complex.

The coordination environment of the metal ion can be fine-tuned by deprotonation of the hydroxyl group, which can influence the electronic and magnetic properties of the complex. The study of such metal-ligand systems provides insights into the fundamental principles of coordination chemistry and can lead to the development of new catalysts, sensors, and imaging agents.

Development of Biodegradable Polymers and Biocompatible Materials from Derivatives

There is a growing demand for biodegradable and biocompatible polymers for biomedical applications such as drug delivery, tissue engineering, and medical implants. nih.govnih.gov Polymers derived from naturally occurring or biocompatible monomers, such as amino acids and hydroxy acids, are of particular interest. nih.gov

Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. upc.edu These polymers can be synthesized through the polycondensation of monomers containing both hydroxyl and amino or amide functionalities, along with diacids or their derivatives. Amino alcohols are key building blocks for the synthesis of certain PEAs. nih.govacs.org

Derivatives of this compound could serve as monomers for the synthesis of novel biodegradable polymers. For example, the hydroxyl group could react with a diacid to form polyester (B1180765) linkages, while the amine or amide groups could be incorporated into the polymer backbone. The presence of the amide group can lead to strong intermolecular hydrogen bonding, which can enhance the thermal and mechanical properties of the resulting polymer. The biodegradability of these materials can be tuned by adjusting the ratio of ester and amide linkages.

Polymer ClassRelevant Monomer FeaturesPotential Applications
Poly(ester amides) (PEAs)Amine, Hydroxyl, AmideDrug delivery, tissue engineering
Biodegradable ElastomersAmino alcohol crosslinkersScaffolds for tissue regeneration

Advanced Analytical Methodologies for the Characterization and Study of 3 3 Hydroxypropyl Amino Propanamide

Chromatographic and Spectrometric Techniques for Structural Elucidation and Purity Assessment in Research

The precise chemical structure and purity of 3-[(3-Hydroxypropyl)amino]propanamide (B1416248) are critical parameters in its research and development. A combination of chromatographic and spectrometric methods is indispensable for achieving an unambiguous structural confirmation and for quantifying any potential impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental for confirming the molecular weight of the synthesized compound and for identifying any process-related impurities or degradation products that may arise during synthesis, storage, or in biological matrices.

In a typical LC-MS analysis, the compound is first passed through a chromatographic column, which separates it from other components in the mixture based on its physicochemical properties, such as polarity and size. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the parent molecule and its fragments.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of this compound. This involves isolating the parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This fragmentation data provides valuable structural information, helping to piece together the different components of the molecule. For instance, characteristic losses of water (H₂O) from the hydroxypropyl group or cleavage of the amide bond would be expected. This technique is also invaluable for the analysis of potential degradation products, such as those resulting from hydrolysis of the amide bond, which would lead to the formation of 3-aminopropanol and β-alanine amide.

Table 1: Representative LC-MS Data for this compound

Parameter Expected Value/Observation Significance
Retention Time (t_R) Column and method dependent Indicates the polarity of the compound.
[M+H]⁺ (m/z) 147.1133 Confirms the molecular weight of the compound.
[M+Na]⁺ (m/z) 169.0953 Provides additional confirmation of the molecular weight.

| Major MS/MS Fragments | m/z 129, 102, 88, 74, 59 | Elucidates the structure through characteristic fragmentation patterns. |

This is an interactive data table. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents. For this compound, distinct signals would be expected for the protons on the two propylene (B89431) chains, the amine, and the hydroxyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, and its chemical shift is characteristic of its functional group environment (e.g., C=O of the amide, carbons adjacent to the nitrogen or oxygen).

Together, these NMR techniques provide a detailed map of the molecule's structure, confirming the success of a synthetic route.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., D₂O)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C=O (Amide) - ~175
CH₂ (next to C=O) ~2.5 ~37
CH₂ (next to amide N) ~3.2 ~45
CH₂ (central on hydroxypropyl) ~1.8 ~30
CH₂ (next to OH) ~3.6 ~58
NH (Amide) ~7.5 -
NH (Amine) ~3.0 -

| OH | ~4.5 | - |

This is an interactive data table. Click on the headers to sort.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, FT-IR spectroscopy can confirm the presence of the key functional groups: the hydroxyl (-OH) group, the secondary amine (-NH-) group, and the primary amide (-CONH₂) group. The O-H stretch of the alcohol will appear as a broad band, while the N-H stretches of the amide and amine will also be present. The strong absorption from the C=O stretch of the amide is a particularly prominent and diagnostic feature.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
O-H (Alcohol) 3200-3600 (broad) Stretching
N-H (Amide & Amine) 3100-3500 Stretching
C-H (Aliphatic) 2850-3000 Stretching
C=O (Amide I) 1630-1695 Stretching
N-H (Amide II) 1550-1640 Bending
C-N 1000-1350 Stretching

| C-O | 1000-1300 | Stretching |

This is an interactive data table. Click on the headers to sort.

Biochemical Assays for Evaluating Molecular Interactions and Biological Activities

To understand the potential biological role of this compound, a variety of biochemical assays can be employed. These assays are designed to measure the interaction of the compound with specific biological targets, such as enzymes or receptors, and to quantify its biological effect.

For instance, if the compound is hypothesized to be an enzyme inhibitor, an enzymatic assay would be performed. This typically involves incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. A decrease in the rate of product formation in the presence of the compound would indicate inhibitory activity. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is a key parameter determined from these assays.

Similarly, if the compound is thought to interact with a specific receptor, a receptor binding assay can be conducted. This often involves using a radiolabeled ligand that is known to bind to the receptor and measuring the ability of this compound to displace the radioligand. The affinity of the compound for the receptor (often expressed as the inhibition constant, Ki) can then be calculated.

Cell-based assays can also be utilized to assess the compound's effect on cellular processes, such as cell viability, proliferation, or signaling pathways. The choice of biochemical assay is entirely dependent on the therapeutic hypothesis for the compound. Given the structural similarities of propanamide derivatives to various biologically active molecules, assays for targets such as histone deacetylases (HDACs) or other enzymes involved in metabolic pathways could be relevant areas of investigation. nih.govacs.orgajchem-a.com

Biophysical Methods for Studying Binding Affinity and Conformational Changes

Biophysical methods provide detailed insights into the physical principles governing molecular interactions, such as binding affinity and the conformational changes that occur upon binding. These techniques are crucial for understanding the mechanism of action of a compound at the molecular level.

One of the key aspects of the structure of this compound is its potential for hydrogen bonding, due to the presence of the hydroxyl, amine, and amide groups. Hydrogen bonds are critical in molecular recognition and binding to biological targets. mdpi.com Advanced computational methods, such as Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD), can be used to study the dynamics of these hydrogen bonds. mdpi.com These simulations can provide a detailed picture of the proton transfer phenomena and the strength of the hydrogen bonding interactions. mdpi.com

Experimentally, techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction. Nuclear Magnetic Resonance (NMR) can also be used to study binding by monitoring the chemical shift perturbations of the compound or its target protein upon complex formation. These methods provide a comprehensive understanding of the thermodynamic and structural basis of the molecular interactions of this compound.

Emerging Research Frontiers and Future Perspectives for 3 3 Hydroxypropyl Amino Propanamide

Unexplored Potential in Novel Therapeutic Modalities (Conceptual and Mechanistic)

The structural motifs within 3-[(3-Hydroxypropyl)amino]propanamide (B1416248) suggest its potential as a scaffold in the development of new therapeutic agents. The propanamide core is a common feature in a variety of biologically active molecules. For instance, derivatives of propanamide have been investigated for their potential as inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), which are implicated in pathological conditions. frontiersin.orgnih.gov The synthesis of conjugates from existing drugs has been shown to be a valuable method for developing new pharmacological agents that can treat a range of disorders. frontiersin.orgnih.govresearchgate.net

Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of medicinal chemistry. nih.govacs.orgcambridgemedchemconsulting.com The amide bond, while crucial for the structure of many biomolecules and drugs, can be susceptible to enzymatic degradation. cambridgemedchemconsulting.com Amide bioisosteres are therefore of great interest for improving the metabolic stability of drug candidates. nih.govcambridgemedchemconsulting.com The simple structure of this compound makes it an ideal candidate for modification and the introduction of amide bioisosteres, such as 1,2,3-triazoles or oxadiazoles, to potentially enhance its pharmacokinetic profile and therapeutic efficacy. nih.govacs.orgcambridgemedchemconsulting.com

The table below illustrates the concept of bioisosteric replacement for the amide group, a strategy that could be applied to this compound to generate novel therapeutic candidates.

Original Functional GroupPotential BioisostereRationale for Replacement
Amide1,2,3-TriazoleIncreased metabolic stability, resistance to hydrolysis nih.govcambridgemedchemconsulting.com
AmideOxadiazoleImproved pharmacokinetic properties, potential for novel interactions nih.gov
AmideTetrazoleMimics physicochemical properties, enhances metabolic stability nih.gov
AmideFluoroalkeneMimics the steric and electronic features of the amide carbonyl acs.org

Advanced Applications in Bioorganic and Supramolecular Chemistry

The amide functional group is a fundamental building block in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. mdpi.comresearchgate.net This property is critical for the self-assembly of molecules into larger, ordered structures. Amide-containing molecules, including those with amino acid components, have been shown to form supramolecular gels. rsc.orgnih.govnih.gov These materials have potential applications in areas such as anion sensing and the removal of dyes from water. mdpi.com

The structure of this compound, with its amide linkage and terminal hydroxyl and amino groups, provides multiple sites for hydrogen bonding. This suggests that it could act as a versatile building block for the construction of novel supramolecular assemblies. The interplay between hydrogen bonding, π–π stacking (if aromatic moieties were introduced), and van der Waals forces could lead to the formation of one-dimensional fibrous architectures that entangle into three-dimensional networks, characteristic of supramolecular gels. mdpi.com The properties of such gels could be tuned by modifying the molecular structure, for example, by introducing different substituents. The responsiveness of these materials to external stimuli like pH or the presence of specific ions could also be explored. mdpi.com

The following table outlines potential supramolecular structures that could be conceptually formed using this compound as a building block.

Supramolecular StructureDriving Forces for AssemblyPotential Applications
1D NanofibersIntermolecular hydrogen bonding via amide and hydroxyl groupsScaffolds for tissue engineering, templates for nanoparticle synthesis acs.org
Supramolecular GelsSelf-assembly into 3D networks through hydrogen bonding and van der Waals interactionsStimuli-responsive materials, drug delivery matrices, environmental remediation mdpi.comnih.gov
Co-crystalsFormation of acid-amide heterodimeric supramolecular synthons with co-formersModulation of physicochemical properties, controlled release of bioactive molecules nih.gov

Integration with High-Throughput Screening Platforms for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of small molecules for biological activity. nih.govmdpi.comresearchgate.net Small molecules with amide scaffolds are prevalent in screening libraries due to their synthetic accessibility and their presence in many known drugs. cambridgemedchemconsulting.com HTS campaigns have been successfully employed to identify novel antibacterial agents and kinase inhibitors. nih.govnih.govnih.gov

Given its straightforward synthesis and the presence of desirable functional groups, this compound and its derivatives are well-suited for inclusion in small molecule libraries for HTS. The compound could be used as a starting point for the generation of a focused library of analogues with diverse substituents. This library could then be screened against a wide range of biological targets, including kinases, proteases, and receptors, to identify initial "hit" compounds. nih.govnih.gov The challenge in antibacterial discovery, for example, is immense, with a high rate of attrition for potential candidates. nih.govamr.solutions However, the screening of diverse chemical matter remains a critical strategy for identifying new leads. nih.govnih.gov

A conceptual HTS workflow for a library based on the this compound scaffold is presented below.

Screening PhaseObjectiveKey Activities
Primary Screen Identify initial "hits" with activity against a specific biological target.Single-concentration screening of a diverse library of derivatives against the target of interest (e.g., a bacterial strain or a purified enzyme). nih.govnih.gov
Dose-Response Confirmation Confirm the activity of primary hits and determine their potency.Testing of hit compounds at multiple concentrations to generate dose-response curves and calculate IC50 or EC50 values.
Secondary Assays Characterize the mechanism of action and selectivity of confirmed hits.Orthogonal assays to confirm the target engagement and rule out non-specific effects. Selectivity profiling against related targets.
Lead Optimization Improve the potency, selectivity, and drug-like properties of lead compounds.Synthesis and testing of new analogues based on structure-activity relationships (SAR) to enhance desired properties.

Development of Targeted Delivery Systems Utilizing Compound Properties

The therapeutic efficacy of many small molecule drugs is limited by challenges such as rapid clearance from the body and poor biodistribution. nih.govfrontiersin.org Encapsulating these drugs in delivery systems, such as liposomes or polymeric nanoparticles, can overcome these limitations. nih.govfrontiersin.orgiipseries.org The hydrophilic nature of this compound, conferred by its hydroxyl and amide groups, makes it a candidate for encapsulation within aqueous-core delivery systems.

Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophilic molecules in their aqueous interior. nih.govcreative-biolabs.com Strategies to enhance the encapsulation efficiency and control the release of small hydrophilic drugs from liposomes are an active area of research. nih.govnih.gov Similarly, biodegradable polymeric nanoparticles can be engineered to carry a wide range of drugs, including hydrophilic compounds. iipseries.orgphosphorex.comnih.gov These nanoparticles can protect the drug from degradation, extend its circulation time, and potentially be targeted to specific tissues or cells. phosphorex.comacs.org

The properties of this compound could be leveraged in the design of such delivery systems. For instance, the hydroxyl groups could be used for conjugation to the surface of nanoparticles to improve their biocompatibility or to attach targeting ligands.

The table below summarizes potential targeted delivery strategies for hydrophilic compounds like this compound.

Delivery SystemEncapsulation MechanismKey Advantages
Liposomes Entrapment within the aqueous core. creative-biolabs.comBiocompatibility, ability to encapsulate a wide range of drugs, potential for surface modification for targeting. nih.gov
Polymeric Nanoparticles Incorporation into a biodegradable polymer matrix. phosphorex.comControlled and sustained release, protection of the drug from degradation, can be engineered for passive or active targeting. iipseries.orgphosphorex.comacs.org
Injectable Hydrogels Entrapment within the extra-liposomal space or loaded into the aqueous cores of self-assembled liposomes. nih.govLocalized delivery, tunable release profiles, potential for prolonged mechanical stability in vivo. nih.gov

Multidisciplinary Research Collaborations and Data Integration for Comprehensive Understanding

The full potential of a molecule like this compound can only be realized through a multidisciplinary approach that integrates expertise from various scientific fields. nih.govacs.orgdrugdiscoverytrends.com Chemical biology, for example, combines the tools of chemistry with biological questions to understand and manipulate complex biological systems. unc.edunih.govdana-farber.orgucr.edu

The investigation of this compound would benefit from collaborations between synthetic chemists, computational modelers, biochemists, pharmacologists, and materials scientists. Synthetic chemists could generate a library of derivatives, while computational chemists could predict their binding to biological targets. Biochemists and pharmacologists could then test these predictions experimentally through in vitro and in vivo studies. Materials scientists could explore the self-assembly properties of the compound and its potential for creating novel biomaterials.

Q & A

Q. What are the standard synthetic protocols for 3-[(3-Hydroxypropyl)amino]propanamide, and how are purity and yield optimized?

The compound is typically synthesized via nucleophilic substitution between 3-aminopropanamide and 3-chloropropanol under basic conditions (e.g., NaOH). Purification involves recrystallization or chromatography for lab-scale synthesis . Industrial methods use continuous flow reactors and advanced purification (e.g., HPLC) to achieve >95% purity . Key optimization parameters include reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for amine:chloropropanol), and solvent selection (aqueous or polar aprotic solvents) .

Q. How does the structural configuration of this compound influence its solubility and reactivity?

The compound’s propanamide backbone and hydroxypropyl side chain enable hydrogen bonding with polar solvents (e.g., water, DMSO) and hydrophobic interactions in nonpolar environments. Compared to analogs like N-(2-hydroxyethyl)propanamide, the extended hydroxypropyl group enhances solubility in aqueous buffers (logP ≈ -0.5) and stabilizes interactions with biological targets via hydroxyl and amide functionalities .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm amine (-NH, δ 2.5–3.5 ppm) and hydroxyl (-OH, δ 1.5–2.0 ppm) protons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity .
  • Mass Spectrometry : ESI-MS (m/z 146.19 [M+H]+^+) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions often arise from variations in compound purity, assay conditions, or target specificity. For example, antioxidative activity (IC50_{50} ≈ 50 µM in DPPH assays ) may differ due to solvent polarity or radical scavenging mechanisms. Mitigation strategies include:

  • Standardizing purity thresholds (>98% by HPLC).
  • Replicating assays under controlled conditions (pH 7.4, 25°C).
  • Using orthogonal assays (e.g., FRAP for reducing power ).

Q. What experimental designs are recommended for studying its enzyme inhibition mechanisms?

  • Kinetic Assays : Monitor substrate depletion (e.g., via UV-Vis) to determine inhibition type (competitive/non-competitive) and Ki_i values.
  • Molecular Docking : Use software like AutoDock to predict binding affinities to enzymes (e.g., proteases or oxidoreductases) .
  • Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by mutating predicted binding pockets .

Q. How does the compound’s interaction with proteins compare to structurally similar amides?

CompoundBinding Affinity (Kd_d, µM)Key Interactions
This compound12.3 ± 1.5H-bond (amide, hydroxyl), hydrophobic
N-(2-hydroxyethyl)propanamide28.7 ± 3.2H-bond (amide)
3-Phenylpropanamide45.6 ± 4.1π-π stacking
The hydroxypropyl group enhances binding specificity to proteins with polar active sites (e.g., kinases) .

Q. What strategies improve its bioavailability in pharmacological studies?

  • Prodrug Design : Esterify the hydroxyl group to increase membrane permeability .
  • Nanocarrier Encapsulation : Use liposomes (size ≈ 100 nm) to enhance aqueous stability and target delivery .
  • Co-crystallization : Improve solubility via co-crystals with succinic acid (1:1 molar ratio) .

Methodological Considerations

Q. How can researchers validate its role as a precursor in pharmaceutical synthesis?

  • Stepwise Functionalization : Introduce pharmacophores (e.g., fluorophenyl groups) via amide coupling (EDC/NHS chemistry) .
  • Stability Testing : Assess degradation under physiological conditions (37°C, PBS buffer) via LC-MS over 72 hours .

Q. What computational tools are effective for predicting its ADMET properties?

  • SwissADME : Predicts moderate intestinal absorption (Caco-2 permeability ≈ 5 × 106^{-6} cm/s) and cytochrome P450 interactions .
  • ADMETlab 2.0 : Flags potential hepatotoxicity (likelihood = 65%) due to metabolite accumulation .

Tables for Key Data

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Purity (%)Scale
Lab-scale (recrystallization)75–8090–95<100 g
Industrial (chromatography)85–90>98>1 kg

Q. Table 2: Bioactivity Profile

Assay TypeResult (IC50_{50}/EC50_{50})Target
DPPH Radical Scavenging50 µMAntioxidant
Bacterial Growth Inhibition250 µg/mL (E. coli)Antimicrobial

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.